Doranidazole

Description

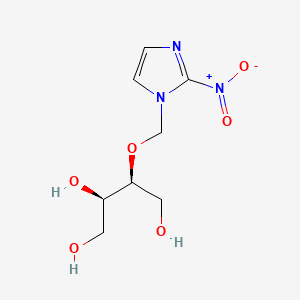

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O6/c12-3-6(14)7(4-13)17-5-10-2-1-9-8(10)11(15)16/h1-2,6-7,12-14H,3-5H2/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIITXXIVUIXYMI-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)[N+](=O)[O-])COC(CO)C(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CO[C@@H](CO)[C@@H](CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048817 | |

| Record name | Doranidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149838-23-3, 161903-10-2 | |

| Record name | Doranidazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149838233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PR-69 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161903102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doranidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17304 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Doranidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PR-69 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BLU68P76A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DORANIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/911XR034RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Strategies for Doranidazole Analogues

Established Synthetic Pathways for Doranidazole

The synthesis of this compound and its analogues fundamentally relies on the N-alkylation of the 2-nitroimidazole (B3424786) core. This well-established method in nitroimidazole chemistry involves the reaction of 2-nitroimidazole with a suitable electrophile carrying the desired sidechain. For this compound itself, the synthesis involves attaching the hydrophilic polyol sidechain.

A general and logical synthetic approach, based on standard organic chemistry principles and syntheses of similar nitroimidazole derivatives, proceeds via the nucleophilic substitution reaction where the nitrogen atom of the 2-nitroimidazole ring attacks an alkylating agent. nih.govnih.gov The sidechain, a substituted butoxymethyl group, would be prepared with protecting groups on the hydroxyl functions to prevent unwanted side reactions.

The key steps typically include:

Preparation of the Sidechain: Synthesis of a protected form of 1-chloro-2-(hydroxymethyl)-3-hydroxypropoxy)butane or a similar activated precursor. The hydroxyl groups of the butanetetrol moiety are protected using standard protecting groups like acetonides to ensure regioselective alkylation.

Alkylation: The protected sidechain is then reacted with 2-nitroimidazole in the presence of a base (e.g., sodium hydride or cesium carbonate) in an appropriate polar aprotic solvent like dimethylformamide (DMF). nih.gov

Deprotection: The final step involves the removal of the protecting groups from the polyol sidechain, typically under acidic conditions, to yield this compound. nih.gov

This pathway allows for modular synthesis where different protected polyols or other sidechains can be introduced to generate a variety of this compound analogues.

| Step | Description | Key Reagents & Conditions |

|---|---|---|

| 1 | Alkylation of 2-Nitroimidazole | 2-Nitroimidazole, Protected Sidechain Precursor (e.g., R-Cl), Base (e.g., Cs₂CO₃, NaH), Solvent (e.g., DMF) |

| 2 | Deprotection of Polyol Moiety | Acidic conditions (e.g., aq. HOAc/THF) to remove acetonide protecting groups |

Exploration of Novel Synthetic Methodologies

The development of novel this compound analogues is driven by the need to fine-tune its physicochemical and biological properties. Research focuses on modifying the core structure and sidechain to enhance efficacy, alter solubility, or introduce new functionalities.

The defining feature of this compound is its polyol sidechain, which was incorporated to increase hydrophilicity and thereby reduce penetration of the blood-brain barrier. nih.gov This design strategy serves as a blueprint for creating new analogues with tailored chemical properties. The use of diol and triol functionalities is a recognized method for increasing aqueous solubility, which can be advantageous for formulation and avoiding the need for prodrug strategies. nih.gov

Synthetic exploration in this area involves the preparation of various protected sugar alcohols or other polyhydroxylated aliphatic chains. These can be activated (e.g., converted to tosylates or halides) and used to alkylate the 2-nitroimidazole nucleus. By varying the length, branching, and stereochemistry of the polyol chain, chemists can systematically modulate properties such as:

Aqueous Solubility: Increasing the number of hydroxyl groups generally enhances water solubility.

Lipophilicity (LogP): The balance between the hydrophobic nitroimidazole core and the hydrophilic sidechain can be precisely adjusted.

Hydrogen Bonding Capacity: The polyol moiety offers multiple sites for hydrogen bonding, influencing interactions with biological macromolecules.

A significant area of research involves the synthesis of nitroimidazole sulfonamides as potential hypoxic cell radiosensitizers. nih.gov This class of compounds combines the radiosensitizing nitroimidazole core with a sulfonamide linker, which can influence the electronic properties and solubility of the molecule. nih.gov

The synthesis of these analogues in the context of a this compound framework could follow two primary routes: nih.govresearchgate.net

Route A: Reaction of a 2-nitroimidazole derivative bearing a nucleophilic group (e.g., an amino group on the sidechain) with a sulfonyl chloride (R-SO₂Cl).

Route B: Alkylation of the 2-nitroimidazole core with a sidechain already containing the sulfonamide linkage (e.g., X-R-SO₂-R').

These synthetic strategies allow for the introduction of diverse functionalities. For instance, the sulfonamide group can be further substituted with moieties designed to improve solubility, such as morpholine (B109124) or additional hydroxyl groups. nih.gov Research has shown that 2-nitroimidazole sulfonamides, in particular, exhibit significant hypoxia-selective cytotoxicity, a desirable property for targeted cancer therapies. nih.gov

| Strategy | Generic Reaction | Description |

|---|---|---|

| Sulfonamide Formation | 2-NI-R-NH₂ + R'-SO₂Cl → 2-NI-R-NH-SO₂-R' | Coupling of an amino-functionalized nitroimidazole with a sulfonyl chloride. |

| N-Alkylation | 2-NI + Br-R-SO₂-R' → 2-NI-CH₂-R-SO₂-R' | Alkylation of the 2-nitroimidazole ring with an alkyl halide containing a pre-formed sulfonamide group. |

Derivatization for Enhanced Biological Applications in Experimental Systems

To facilitate preclinical research and develop tools for studying biological processes like hypoxia, this compound can be derivatized to modify its properties or to incorporate labels for detection.

The permeability of a drug is a critical factor influencing its distribution and efficacy. The hydrophilic polyol chain of this compound was specifically designed to limit its passage across the blood-brain barrier. nih.gov This same principle can be exploited to create analogues with different permeability profiles for experimental studies.

Strategies to modify permeability include:

Increasing Hydrophilicity: To further restrict permeability, additional polar groups (e.g., carboxylates, amines) or longer polyol chains can be synthesized and attached to the nitroimidazole core. This is relevant for developing agents with highly localized action.

Increasing Lipophilicity: Conversely, to enhance membrane permeability for targeting other tissues or for in vitro cell-based assays, the polyol chain can be shortened, or one or more hydroxyl groups can be replaced with less polar functionalities (e.g., ethers, alkyl chains). The balance between solubility and permeability is a key consideration in the design of such analogues. nih.gov

Labeled compounds are indispensable tools in drug development and molecular imaging. The synthesis of isotopically labeled this compound analogues allows for quantitative analysis of drug distribution, metabolism, and target engagement.

Common labeling strategies applicable to the this compound scaffold include:

Radiolabeling for PET/SPECT Imaging: For imaging applications, positron-emitting (e.g., ¹⁸F) or gamma-emitting (e.g., ⁹⁹ᵐTc) isotopes can be incorporated. koreascience.krnih.gov A common synthetic approach involves preparing a precursor molecule with a suitable leaving group (e.g., tosylate, bromide, or bromoacetyl) on the sidechain. This precursor is then reacted with the radioisotope in the final step of the synthesis. nih.gov For example, an ¹⁸F-labeled this compound analogue could be synthesized by nucleophilic substitution of a tosylate precursor with [¹⁸F]fluoride.

Stable Isotope and Tritium (B154650) Labeling: For metabolic studies and in vitro assays, analogues labeled with deuterium (B1214612) (²H) or tritium (³H) can be synthesized. nih.gov This is often achieved by using a labeled reducing agent, such as labeled sodium borohydride, to reduce a ketone precursor, thereby introducing the label at a specific position on the sidechain. nih.gov These labeled probes are crucial for unraveling the pharmacological profile of new compounds.

Molecular and Cellular Mechanisms of Action of Doranidazole in Hypoxic Environments

Bioreductive Activation within Hypoxic Cells

Hypoxic tumor cells present a distinct metabolic landscape characterized by low oxygen levels and the presence of specific intracellular reductases. Doranidazole is designed to be selectively activated in this environment. wikipedia.orgwikipedia.orgmims.comwikipedia.orgnih.govuni.luctdbase.orgnih.gov

Role of Nitroreduction in Intracellular Accumulation

The selective activation of this compound in hypoxic cells is initiated by the metabolic reduction of its nitro group. mims.comnih.govnih.govnih.govuni.lu This process is mediated by intracellular nitroreductases and other reductases present at elevated levels in hypoxic environments. mims.comnih.govuni.lu The stepwise electron transfer to the nitro group is significantly inhibited by the presence of oxygen. ctdbase.orgnih.gov This oxygen-dependent reduction ensures that this compound is preferentially metabolized and accumulated within hypoxic cells, providing a basis for its selective action. wikipedia.orgmims.com

Formation of Reactive Intermediates

The bioreductive metabolism of the nitro group in this compound leads to the generation of reactive intermediates. uni.lunih.govwikipedia.orgwikidata.org A key initial product of nitroreduction in nitroimidazoles is the nitro radical-anion. uni.lunih.gov Further reduction can result in the formation of nitroso derivatives and other reactive species. uni.lunih.gov These reactive intermediates are capable of interacting with intracellular macromolecules, including DNA. mims.comuni.lu

Interaction with Radiation-Induced Cellular Damage

This compound acts as a radiosensitizer specifically in hypoxic cells, enhancing the cytotoxic effects of ionizing radiation. mims.comnih.govctdbase.orgnih.govwikipedia.orgwikipedia.orgresearchgate.net This enhancement is linked to its ability to interact with cellular damage induced by radiation under low-oxygen conditions. researchgate.netuni.lu

Enhancement of Radiation-Induced DNA Strand Breaks

Studies have shown that this compound enhances the formation of radiation-induced DNA strand breaks, particularly when tested in an aqueous state. nih.govwikipedia.org This includes an increase in the formation of DNA strand breaks with specific chemical termini, such as 3'-phosphate and 3'-phosphoglycolate ends. nih.govwikipedia.org While the reduced intermediates of this compound alone did not immediately induce DNA strand breaks in one study, the presence of this compound during irradiation led to enhanced breakage. nih.govwikipedia.org

Modulation of DNA Damage Fixation Processes

Similar to oxygen, this compound contributes to the "fixation" of radiation-induced damage in hypoxic cells. wikipedia.org In the absence of oxygen or a radiosensitizer, some DNA damage can be chemically repaired by endogenous molecules like thiols. Radiosensitizers like this compound are thought to interfere with these repair processes or react with DNA radicals, thereby making the damage permanent or "fixed", leading to enhanced cell killing. ctdbase.orgwikipedia.org

Investigations into Radiation-Chemical Reactivity with Hydroxyl Radicals

Radiation-chemical experiments have investigated the reactivity of this compound with key species generated by the radiolysis of water, such as hydroxyl radicals (•OH) and hydrated electrons (eaq-). nih.govwikipedia.org Hydroxyl radicals are highly reactive species known to cause significant DNA damage. wikipedia.orguni.lumiami.edu Unlike oxygen, which reacts readily with hydrated electrons but less so with hydroxyl radicals, this compound has demonstrated high reactivity towards both hydrated electrons and hydroxyl radicals. nih.govwikipedia.org The determination of reaction rate constants provides quantitative data on the speed and efficiency of these interactions. nih.gov

| Compound | Reactivity with eaq- | Reactivity with •OH |

| This compound | High | High |

| Oxygen (for comparison) | High | Lower |

Based on research findings. nih.govwikipedia.org

The high reactivity of this compound with hydroxyl radicals suggests that it can effectively compete for these damaging species, potentially influencing the spectrum or yield of DNA lesions formed during irradiation in hypoxic environments. nih.govwikipedia.org

Induction of Programmed Cell Death Pathways

This compound has been shown to induce programmed cell death in hypoxic cells, with a significant focus on ferroptosis in glioma stem cells. nih.govresearchgate.net While apoptosis inhibitors like Z-VAD-FMK showed no significant effect on this compound-induced cell death in GSC spheres, inhibitors of ferroptosis (ferrostatin-1) and to a lesser extent necroptosis (necrostatin-1) attenuated this effect, suggesting ferroptosis as a primary mechanism. researchgate.net The iron chelator deferoxamine (B1203445) also inhibited this compound-induced cell death in a concentration-dependent manner, further supporting the involvement of ferroptosis. researchgate.net

This compound-Mediated Mitochondrial Dysfunction

This compound treatment has been linked to mitochondrial dysfunction in GSCs. nih.govresearchgate.net Assessment of mitochondrial function by extracellular flux analysis revealed that this compound reduced the basal oxygen consumption rate (OCR) of GSC-H cells under both normoxic and hypoxic conditions. researchgate.net Uncoupling of oxidative phosphorylation with FCCP also showed a reduction in mitochondrial spare respiratory capacity after this compound incubation. researchgate.net Mitochondrial complex I- and complex II-dependent respiration were reduced by this compound treatment. researchgate.net Immunoblot analysis indicated that this compound induced the downregulation of mitochondrial complex I and II proteins in a concentration-dependent manner. researchgate.net This downregulation was not attributed to proteolysis, as the proteasome inhibitor MG132 did not affect the depletion of these proteins. researchgate.net Misonidazole (B1676599), another nitroimidazole, showed similar effects on mitochondrial complex protein expression, unlike metronidazole (B1676534). researchgate.net Consistent with reduced OCR, this compound treatment significantly decreased the ATP content of GSC-H cells under mild hypoxic conditions. researchgate.net

Activation of Ferroptosis in Glioma Stem Cells (GSCs)

This compound has been shown to induce ferroptosis in hypoxic GSCs. nih.govresearchgate.net This radiation-independent cytotoxicity is mediated, at least in part, by ferroptosis. nih.govresearchgate.net The induction of cell death by this compound was more pronounced under severe hypoxia (<0.1% O2) compared to 1% O2. researchgate.net

Role of Mitochondrial Complexes I and II in Ferroptosis Induction

Blockade of mitochondrial complexes I and II by this compound contributes to the induction of ferroptosis in hypoxic GSCs. nih.govfrontiersin.org This blockade leads to metabolic alterations in oxidative stress responses. nih.govfrontiersin.org Mitochondrial dysfunction, particularly of complex I and an increase in the NADH/NAD+ ratio, is a known cause of elevated mitochondrial ROS levels, which can trigger ferroptosis. nih.govresearchgate.net

Involvement of Iron Metabolism and Related Enzymes (e.g., STEAP3)

Iron metabolism plays a crucial role in ferroptosis, which is characterized by iron-dependent lipid peroxidation. mdpi.commdpi.com this compound treatment has been shown to upregulate STEAP3 and HMOX1 in GSCs under both normoxic and mildly hypoxic conditions. nih.gov STEAP3 (six-transmembrane epithelial antigen of prostate 3) is a metalloreductase that catalyzes the reduction of ferric iron (Fe3+) to ferrous iron (Fe2+), a key step in iron uptake. nih.govmdpi.commdpi.com HMOX1 (heme oxygenase 1) increases the labile iron pool by releasing Fe2+ from heme. nih.gov Increased levels of NADH after this compound treatment can also contribute to the reduction and mobilization of Fe2+ from ferritin, particularly in anaerobic conditions. nih.gov

Data on the effect of this compound on key components of iron metabolism and related enzymes in GSCs:

| Protein/Metabolite | Effect of this compound Treatment (Hypoxia) | Reference |

| STEAP3 | Upregulated | nih.gov |

| HMOX1 | Upregulated | nih.gov |

| NADH | Increased | nih.gov |

| Citrate (TCA cycle intermediate) | Increased | nih.gov |

| cis-Aconitate (TCA cycle intermediate) | Increased | nih.gov |

| Succinate (TCA cycle intermediate) | Increased | nih.gov |

| Fumarate (TCA cycle intermediate) | Decreased | nih.gov |

| Malate (TCA cycle intermediate) | Decreased | nih.gov |

These metabolic changes, including altered TCA cycle intermediates, are consistent with a decrease in the activity of mitochondrial complex II. nih.gov

Exploration of Cross-Talk with Other Cell Death Mechanisms

While ferroptosis appears to be a primary mode of this compound-induced cell death in hypoxic GSCs, there is evidence suggesting potential cross-talk with other cell death mechanisms. researchgate.net Inhibitors of necroptosis attenuated this compound toxicity to a lesser extent than ferroptosis inhibitors, indicating a possible, albeit secondary, involvement of necroptosis or interaction between the pathways. researchgate.net Apoptosis inhibitors did not have a significant effect. researchgate.net The interplay between different cell death pathways, such as apoptosis, necroptosis, and autophagy, is complex and can be influenced by various stressors and regulatory molecules. cusabio.comnih.govcapes.gov.br Mitochondrial dysfunction, induced by this compound, can contribute to various cell death pathways. mdpi.com

Modulation of Cellular Stress Responses

This compound influences cellular stress responses, particularly those related to oxidative stress. nih.gov Gene ontology analysis of this compound-induced changes in the transcriptome of GSC-H cells revealed that "oxidation reduction process" and "response to oxidative stress" were among the most upregulated biological processes under both normoxic and mildly hypoxic conditions. nih.govresearchgate.net This suggests that this compound triggers a significant oxidative stress response in GSCs. nih.govresearchgate.net Reactive oxygen species (ROS) accumulation, particularly in mitochondria, is induced by this compound under hypoxic conditions and is a known trigger of ferroptosis. nih.govresearchgate.net

Alterations in Reactive Oxygen Species (ROS) Homeostasis

This compound has been shown to influence reactive oxygen species (ROS) homeostasis, particularly in hypoxic cells. ROS levels are generally higher in cancer cells compared to normal cells, and hypoxia can further contribute to increased ROS production. frontiersin.orgmdpi.com Maintaining ROS homeostasis is crucial for cell survival, and cancer cells often upregulate antioxidant defenses to cope with elevated ROS. frontiersin.orgmdpi.com

Research indicates that this compound can induce ROS accumulation, particularly in mitochondria, and this effect tends to be more pronounced under hypoxic conditions. nih.gov For instance, studies in glioma stem cells (GSCs) demonstrated that this compound treatment led to ROS accumulation in mitochondria. nih.gov This accumulation of mitochondrial ROS, potentially due to aberrant function of mitochondrial complexes I and II, appears to be an early event in the cell death cascade induced by this compound. nih.gov The net oxidative damage resulting from this compound treatment is also influenced by the cell's antioxidant responses. nih.gov

Upregulation of Antioxidant Gene Expression (e.g., Aldh3a1)

In response to the oxidative stress induced by this compound, cells can upregulate the expression of antioxidant genes as a protective mechanism. nih.gov One such gene that has been observed to be upregulated by this compound in GSCs is aldehyde dehydrogenase 3A1 (Aldh3a1). nih.gov

Metabolic Reprogramming under Hypoxic Conditions

Hypoxia is a significant driver of metabolic reprogramming in cancer cells, allowing them to adapt and survive in low-oxygen environments. mdpi.comfrontiersin.orgwaocp.org This reprogramming often involves a shift towards glycolysis and alterations in other metabolic pathways to support rapid growth and proliferation. frontiersin.org

Data Table

While specific quantitative data points across multiple studies for direct comparison are limited within the search results, the qualitative findings regarding the impact of this compound on mitochondrial function under hypoxia can be summarized:

| Parameter | Effect of this compound Under Hypoxia | Reference |

| Mitochondrial Complex I Activity | Decreased | nih.gov |

| Mitochondrial Complex II Activity | Decreased | nih.gov |

| NADH/NAD+ Ratio | Increased | nih.gov |

| Succinate Accumulation | Observed | nih.gov |

| Basal Oxygen Consumption Rate (OCR) | Reduced | researchgate.net |

| Mitochondrial Spare Respiratory Capacity | Reduced | researchgate.net |

| Mitochondrial ROS Accumulation | Increased | nih.gov |

| ATP Content | Reduced | researchgate.net |

Preclinical Pharmacological Investigations of Doranidazole

In Vitro Studies on Cellular Systems

In vitro studies have been instrumental in characterizing the cellular mechanisms and efficacy of doranidazole as a radiosensitizer. These investigations have utilized various cancer cell lines to assess its effects under different oxygenation conditions and at varying concentrations.

Assessment of Radiosensitizing Efficacy under Hypoxia versus Normoxia

A key finding across multiple studies is that this compound significantly enhances radiation-induced reproductive cell death under hypoxic conditions but not under normoxia. nih.govresearchgate.netnih.gov This hypoxia-selective radiosensitization is a characteristic property of nitroimidazole derivatives. au.dkresearchgate.net For instance, in C6 glioma cells, this compound significantly enhanced radiation-induced reproductive cell death in vitro under hypoxia. nih.govnih.gov Similarly, studies on human pancreatic cancer cell lines (SUIT-2, PANC-1, MIA PaCa-2, and BxPC-3) and murine SCCVII cells showed that this compound had no sensitizing effect under aerobic conditions. researchgate.netnih.gov However, under hypoxic conditions, this compound demonstrated significant sensitizing activity. nih.govnih.gov

Dose-Response Characterization in Diverse Cancer Cell Lines (e.g., C6 Glioma, Human Pancreatic Cancer, Human Colorectal Cancer, Murine SCCVII)

This compound has been evaluated in a variety of cancer cell lines to understand its dose-dependent radiosensitizing effects.

In C6 rat glioma cells, 10 mM this compound significantly sensitized cells to irradiation under hypoxic conditions. nih.gov The dose required to reduce cell survival to 10% (D10) decreased from 20.2 Gy under hypoxia alone to 13.3 Gy with the addition of 10 mM this compound. nih.gov

Studies involving human pancreatic cancer cell lines (SUIT-2, PANC-1, MIA PaCa-2, and BxPC-3) showed that the sensitizer (B1316253) enhancement ratio (SER) of this compound under hypoxic conditions ranged from 1.25-1.3 at 0.4 mM and 1.4-1.55 at 1 mM. researchgate.netnih.gov These SER values were comparable to those observed in SCCVII cells. researchgate.netnih.gov

In human colorectal cancer cell lines, the radiosensitizing effect of this compound was found to be time- and dose-dependent. researchgate.netnih.govnih.gov Cell proliferation, assessed by clonogenic survival curves, was significantly inhibited by 5 mmol/L this compound, particularly at irradiation doses ranging from 10 to 30 Gy under hypoxic conditions. researchgate.netnih.govnih.gov The cell killing effect by 30 Gy irradiation under hypoxic conditions was significantly increased with the addition of 5 mmol/L this compound in five colorectal cancer cell lines (VoLo, HT-29, DLD-1, Colo 201, SW 620). ncats.io

In murine SCCVII tumor cells, the radiosensitivity of hypoxic cells in vitro increased with 1 mM this compound by a factor of 1.34 when determined by clonogenic survival. researchgate.netnih.govjst.go.jp

The following table summarizes some of the in vitro radiosensitization data for this compound:

| Cell Line | Oxygenation Condition | This compound Concentration | Radiosensitization Effect (e.g., SER or D10 reduction) | Assay Method | Source |

| C6 Glioma | Hypoxia | 10 mM | D10 reduced from 20.2 Gy to 13.3 Gy | Clonogenic Survival | nih.gov |

| Human Pancreatic Cancer (4 lines) | Hypoxia | 0.4 mM | SER: 1.25-1.3 | Not specified | researchgate.netnih.gov |

| Human Pancreatic Cancer (4 lines) | Hypoxia | 1 mM | SER: 1.4-1.55 | Not specified | researchgate.netnih.gov |

| Human Colorectal Cancer (Colo 201) | Hypoxia | 5 mmol/L | Significant inhibition of proliferation at 10-30 Gy | Clonogenic Survival | researchgate.netnih.govnih.gov |

| Human Colorectal Cancer (5 lines) | Hypoxia | 5 mmol/L | Cell killing by 30 Gy increased from 22.2% to 36.4% | PI assay | ncats.io |

| Murine SCCVII | Hypoxia | 1 mM | Radiosensitivity increased by factor of 1.34 | Clonogenic Survival | researchgate.netnih.govjst.go.jp |

| Murine SCCVII | Normoxia | 10 mM | SER: 1.02 | Clonogenic Survival | nih.gov |

| Murine SCCVII | Hypoxia | 10 mM | SER: 1.24 | Clonogenic Survival | nih.gov |

Effects on Reproductive Cell Death via Clonogenic Assays

Clonogenic assays are a standard method for assessing the ability of cells to undergo reproductive death after treatment. This compound's radiosensitizing effect, particularly under hypoxia, has been demonstrated through its impact on clonogenic survival. In C6 glioma cells, this compound significantly enhanced radiation-induced reproductive cell death under hypoxia as determined by clonogenic assay. nih.govnih.govludwig.gururesearchgate.net This finding is consistent with previous reports. nih.govludwig.guru In murine SCCVII cells, 1 mM this compound increased the radiosensitivity of hypoxic cells by a factor of 1.34 based on clonogenic survival. researchgate.netnih.govjst.go.jp Clonogenic survival curves of SCCVII cells irradiated under hypoxic conditions with this compound showed a significant sensitizing activity compared to irradiation alone under hypoxia. nih.gov

Induction of Micronucleus Formation as an Indicator of Radiosensitivity

Micronucleus formation is an indicator of chromosomal damage and can serve as a measure of radiosensitivity. Studies have shown that this compound enhances radiation-induced micronucleus formation under hypoxic conditions. In murine SCCVII cells, the radiosensitivity of hypoxic cells in vitro increased with 1 mM this compound by a factor of 1.68 when determined by micronucleus (MN) formation. researchgate.netnih.govjst.go.jp The combination of gold nanoparticles and neutron radiation also induced higher levels of micronucleus formation compared to treatments with gold nanoparticles or X-ray radiation alone in other cell types, illustrating the use of this assay in radiosensitization studies. mdpi.com

In Vivo Animal Model Studies

In vivo studies using animal models have been conducted to evaluate the efficacy of this compound in a more complex tumor microenvironment, including the presence of tumor hypoxia and the influence of factors like blood-brain barrier permeability.

Experimental Tumor Models Utilizing this compound

This compound has been tested in various animal tumor models to assess its radiosensitizing effects.

In murine SCCVII tumor models, this compound significantly enhanced the radiation-induced growth delay. researchgate.netnih.govjst.go.jp The tumor control dose 50% (TCD50/120), the dose required to achieve local tumor control in 50% of the animals within 120 days, was reduced by a factor of 1.33 when this compound was administered prior to tumor irradiation. researchgate.netnih.govjst.go.jp An in vivo-in vitro excision assay also showed that the radiosensitivity of SCCVII cells in vivo increased by a factor of 1.47 with this compound. researchgate.netnih.govjst.go.jp Compared to glycididazole, another hypoxic radiosensitizer, this compound exhibited a stronger sensitizing effect on tumor growth in SCCVII-transplanted tumor cells in vivo. nih.govspandidos-publications.com

Human pancreatic cancer xenografts in nude mice have also been used to study this compound. The radiation-induced growth delay of CFPAC-1 xenografts was significantly enhanced by this compound, reducing the TCD50/90 by a factor of 1.30. researchgate.netnih.govjst.go.jp However, this compound did not influence the radiation-induced growth delay in MIA PaCa-2 xenografts. researchgate.netnih.govjst.go.jp This difference was attributed to the oxygenation status of the tumors, with MIA PaCa-2 tumors being better oxygenated than CFPAC-1 tumors, suggesting that the radiosensitization by this compound is dependent on tumor oxygenation. nih.govjst.go.jp this compound administered alone had no antitumor effect but showed radiosensitizing effects when combined with irradiation in a SUIT-2 human pancreatic cancer xenograft model. nih.govresearchgate.net

The C6 rat glioblastoma model has been utilized to investigate this compound's effects on brain tumors, which often present with hypoxic regions. nih.govnih.gov this compound significantly inhibited the growth of C6 gliomas when combined with X-irradiation. nih.govresearchgate.netnih.govpatsnap.com This effect was linked to the disruption of the blood-brain barrier in the glioma, which allowed this compound to penetrate and distribute in the tumor regions. nih.govnih.gov

The following table summarizes some of the in vivo radiosensitization data for this compound:

| Tumor Model | Animal Model | Treatment | Radiosensitization Effect (e.g., TCD reduction, growth delay) | Source |

| Murine SCCVII tumors | Mice | This compound + X-irradiation | Enhanced growth delay, TCD50/120 reduced by factor of 1.33 | researchgate.netnih.govjst.go.jp |

| Murine SCCVII tumors | Mice | This compound | Radiosensitivity in vivo increased by factor of 1.47 | researchgate.netnih.govjst.go.jp |

| Human Pancreatic Cancer (CFPAC-1) | Nude Mice | This compound + X-irradiation | Enhanced growth delay, TCD50/90 reduced by factor of 1.30 | researchgate.netnih.govjst.go.jp |

| Human Pancreatic Cancer (MIA PaCa-2) | Nude Mice | This compound + X-irradiation | No influence on growth delay | researchgate.netnih.govjst.go.jp |

| Human Pancreatic Cancer (SUIT-2) | Nude Mice | This compound + X-irradiation | Radiosensitizing effects observed | nih.govresearchgate.net |

| C6 Rat Glioblastoma | Rats | This compound + X-irradiation | Significantly inhibited tumor growth | nih.govresearchgate.netnih.govpatsnap.com |

Rat Intracranial Glioblastoma Models (e.g., C6 Glioma Model)

The C6 rat glioma model has been employed to investigate the potential of this compound in treating intracranial glioblastoma, a highly radioresistant brain tumor often characterized by hypoxic regions. Studies using this model have focused on the radiosensitizing effects of this compound and its distribution within the tumor, particularly in the context of blood-brain barrier (BBB) status.

In the C6 rat intracranial glioma model, this compound significantly enhanced radiation-induced reproductive cell death in vitro under hypoxic conditions, but not under normoxic conditions. nih.govnih.gov The BBB in C6-bearing brains was found to be completely disrupted, allowing [14C]-doranidazole to specifically penetrate the tumor regions. nih.govnih.gov Combined treatment with X-irradiation and this compound significantly inhibited the growth of C6 gliomas in this model. nih.govnih.gov This suggests that BBB disruption in malignant gliomas may facilitate the penetration and distribution of BBB-impermeable radiosensitizers like this compound into the target area, potentially improving the outcome of radiotherapy. nih.govnih.gov

Murine Squamous Cell Carcinoma Models (e.g., SCCVII)

Murine squamous cell carcinoma models, such as the SCCVII cell line, have been widely used to assess the radiosensitizing effects of this compound in solid tumors. These models are valuable for evaluating the drug's impact on tumor growth delay and cell survival in vivo and in vitro.

Studies using SCCVII cells have shown that this compound enhances reproductive cell death induced by X-irradiation under hypoxia in vitro. nih.gov In vivo experiments with SCCVII tumor-bearing mice demonstrated that this compound significantly sensitized the cells to X-irradiation, leading to a greater inhibition of radiation-induced tumor growth compared to irradiation alone. nih.govnih.gov The treatment with 200 mg/kg this compound significantly enhanced the inhibition of radiation-induced growth and extended the doubling time of SCCVII tumors to 42 days, compared to 18 days with X-irradiation alone. nih.gov The in vivo-in vitro excision assay also showed that the radiosensitivity of SCCVII cells in vivo increased by a factor of 1.47 with 200 mg/kg this compound. nih.gov

Human Pancreatic Cancer Xenografts in Immunodeficient Mice

Human pancreatic cancer xenografts in immunodeficient mice have been utilized to evaluate the efficacy and pharmacokinetics of this compound in a model reflecting human malignancy. These studies provide insights into the drug's potential in treating pancreatic cancer, a disease often characterized by significant hypoxia.

In SUIT-2 human pancreatic cancer xenografted in the pancreas of nude mice, this compound alone had no antitumor effect. nih.gov However, it demonstrated radiosensitizing effects when combined with single 5 Gy irradiation at doses of 100, 150, or 200 mg/kg. nih.gov The radiation-induced growth delay of CFPAC-1 xenografts in nude mice was significantly enhanced, and the TCD50/90 was reduced by a factor of 1.30 by 200 mg/kg this compound. nih.gov The tumor/serum ratios for this compound concentration were 0.3-0.4, and concentrations in the tumor were similar to those in the surrounding normal pancreas. nih.gov At doses of 100 mg/kg or higher, this compound concentrations in the pancreatic tumor appeared sufficient for definite radiosensitization. nih.gov However, 200 mg/kg of this compound exerted no influence on the radiation-induced growth delay in MIA PaCa-2 xenografts, which were found to be better oxygenated than CFPAC-1 tumors. nih.gov

Glioma Stem Cell (GSC)-Derived Orthotopic Tumor Models

Glioma stem cell (GSC)-derived orthotopic tumor models have been used to investigate the effects of this compound on this specific, radioresistant cell population residing within the hypoxic niche of glioblastomas.

Studies using GSC-derived orthotopic models have shown that this compound administration combined with radiation resulted in a significant prolongation of survival compared with radiation alone. nih.govresearchgate.net A single dose of this compound had no effect on survival in the absence of radiation. nih.govresearchgate.net In a colony formation assay, this compound had a significant radiosensitizing effect on GSC-H cells, which was more pronounced under severely hypoxic (<0.1% O2) than under normoxic conditions. nih.gov this compound also limited the growth of GSC-derived subcutaneous tumors and tumors in orthotopic brain slices. nih.gov

Evaluation of Tumor Growth Inhibition and Radiosensitization In Vivo

Preclinical studies have consistently evaluated the ability of this compound to inhibit tumor growth and enhance the effects of radiation therapy in vivo across various models.

In the C6 rat glioma model, combined treatment with X-irradiation and this compound significantly inhibited tumor growth. nih.govnih.gov While X-irradiation or this compound alone induced no statistically significant inhibition of tumor growth, the combination treatment resulted in a significant retardation. nih.gov

In SCCVII tumor-bearing mice, this compound significantly enhanced the inhibition of radiation-induced growth and extended tumor doubling time. nih.gov The radiation-induced growth delay of SCCVII tumors was significantly enhanced, and the TCD50/120 was reduced by a factor of 1.33 when this compound was injected prior to tumor irradiation. nih.gov

In human pancreatic cancer xenografts, this compound exhibited radiosensitizing effects when combined with irradiation, leading to enhanced radiation-induced growth delay. nih.govnih.gov

These findings indicate that this compound, while having limited effect as a single agent, significantly enhances the efficacy of radiation therapy in inhibiting tumor growth across different preclinical models.

Influence of Tumor Oxygenation Status on Radiosensitization Efficacy

The efficacy of this compound as a radiosensitizer is closely linked to the oxygenation status of the tumor, as it is designed to target hypoxic cells.

Studies have shown that this compound significantly enhances radiation-induced reproductive cell death under hypoxic conditions in vitro, but not under normoxic conditions. nih.govnih.gov In vivo studies support this, demonstrating that the magnitude of radiosensitization by this compound is dependent on the oxygenation status of the tumors. nih.gov For example, in human pancreatic cancer xenografts, this compound effectively sensitized the relatively hypoxic CFPAC-1 tumors but showed no significant effect on the better-oxygenated MIA PaCa-2 tumors. nih.gov This highlights the selective action of this compound on hypoxic cell populations within tumors.

Comparative Preclinical Assessments with Other Hypoxic Radiosensitizers (e.g., Glycididazole)

Comparative studies have been conducted to assess the preclinical efficacy of this compound against other hypoxic radiosensitizers, such as glycididazole.

A comparative assessment of glycididazole and this compound using the murine squamous cell carcinoma cell line SCCVII showed that both drugs enhanced reproductive cell death induced by X-irradiation under hypoxia in vitro. nih.govnih.gov However, in the growth delay assay of transplanted SCCVII tumors, this compound significantly sensitized the cells to X-irradiation, whereas the combination of X-irradiation and glycididazole showed a similar antitumor effect to X-irradiation alone. nih.govnih.gov HPLC analysis revealed that incorporated glycididazole was decomposed to metronidazole (B1676534), resulting in a lower concentration compared with that of undecomposed this compound in the tumor, which reduced its radiosensitizing efficiency in vivo. nih.govnih.gov This suggests that this compound may offer superior in vivo radiosensitization compared to glycididazole due to its metabolic stability. nih.gov

Data Tables

Below are representative data points derived from the preclinical studies:

Analysis of this compound Distribution within Tumor Regions Using Radiotracing Techniques

Preclinical investigations utilizing radiotracing techniques have provided valuable insights into the distribution of this compound within tumor regions. A key study employed autoradiography with [14C]-doranidazole to examine its distribution in a rat intracranial glioblastoma model (C6 glioma) nih.govnih.govresearchgate.netresearchgate.net. This approach allowed for the visualization and quantification of the compound's presence in different brain tissues nih.govnih.gov.

In these studies, [14C]-doranidazole was administered intravenously to rats bearing C6 gliomas nih.govnih.gov. Ninety minutes post-administration, brain tissue sections were analyzed using autoradiography and subsequent Hematoxylin and Eosin (H/E) staining nih.gov. The autoradiographic images clearly demonstrated that [14C]-doranidazole was distributed within the tumor region, with minimal distribution observed in the normal brain cortex nih.govnih.gov.

Quantitative analysis of the radioactivity levels in different regions further supported this observation nih.govnih.gov. Tumor regions exhibited significantly higher levels of [14C] radioactivity compared to the normal cortex region nih.govnih.gov. The accumulation of [14C]-doranidazole in tumor regions was measured at 1926.5 ± 523.3 Bq/mm2, while the normal cortex region showed levels of 138.7 ± 14.6 Bq/mm2 nih.gov. This suggested that this compound could penetrate into the tumor region, which was attributed to the disruption of the blood-brain barrier (BBB) in the C6-bearing brain model nih.govnih.gov.

The following table summarizes the quantitative distribution data obtained from this preclinical study:

| Region | [14C] Radioactivity Level (Bq/mm2) | Standard Error (Bq/mm2) |

| Tumor Region | 1926.5 | 523.3 |

| Normal Cortex | 138.7 | 14.6 |

These detailed research findings, obtained through the use of radiotracing techniques like autoradiography, are crucial for understanding the pharmacokinetics and distribution profile of this compound within the tumor microenvironment in preclinical settings wuxiapptec.comnih.govcriver.compharmaron.combioanalysis-zone.com.

Target Identification and Validation Methodologies Applied to Doranidazole Research

Approaches for Identifying Molecular Targets

Identifying the molecular targets of a bioactive compound like Doranidazole involves a suite of experimental strategies designed to pinpoint the proteins or other biomolecules it interacts with. These approaches are essential for understanding the compound's mechanism of action and predicting potential off-target effects nih.govdrughunter.com.

Chemoproteomics-Based Strategies

Chemoproteomics utilizes chemical probes and mass spectrometry to globally profile protein-ligand interactions within a biological system frontiersin.orgnih.gov. This approach can help identify the direct binding partners of a small molecule. Affinity-based chemoproteomics, for instance, involves immobilizing a compound or a derivative on a solid support and using it to "pull down" interacting proteins from a cell lysate drughunter.com. Photoaffinity labeling is another chemoproteomic technique where a photoreactive group on the compound is activated by light to form a covalent bond with interacting proteins, allowing for their subsequent isolation and identification drughunter.comsigmaaldrich.com. Activity-based protein profiling (ABPP) uses probes that covalently bind to active site residues of enzymes, enabling the identification of enzyme classes targeted by a compound frontiersin.org. While the search results mention chemoproteomics as a general method for target identification, specific detailed research findings applying these exact strategies directly to this compound were not extensively found in the provided snippets. However, chemoproteomics is a recognized method for identifying drug targets nih.govnih.gov.

Omics-Based Profiling (e.g., Proteomics, Metabolomics)

Omics technologies, such as proteomics and metabolomics, provide a global view of the molecular changes occurring within a biological system in response to a compound mdpi.commdpi.com. Proteomics involves the large-scale study of proteins, including their expression levels, modifications, and interactions nih.gov. Metabolomics focuses on the comprehensive analysis of metabolites, the small molecules involved in metabolic pathways mdpi.comnih.gov. By comparing the proteomic or metabolomic profiles of cells or tissues treated with this compound to untreated controls, researchers can identify altered pathways and potentially infer the proteins or enzymes targeted by the compound mdpi.comnih.gov. One study on the effects of this compound in glioma stem cells (GSC-H cells) utilized metabolome analysis to investigate changes in intracellular metabolite levels. This research found that this compound treatment significantly reduced the amounts of glutamine, glutamate, and α-ketoglutarate, suggesting a perturbation of glutaminolysis researchgate.net. Furthermore, the ratio of NADH to NAD+ was significantly increased by this compound treatment in these cells researchgate.net. These findings illustrate how metabolomics can provide insights into the biochemical pathways affected by this compound, indirectly pointing towards potential targets within those pathways.

Table 1: Effects of this compound on Intracellular Metabolite Levels in GSC-H Cells

| Metabolite | Change with this compound Treatment (vs Control) | Implication |

| Glutamine | Significantly Reduced | Perturbation of |

| Glutamate | Significantly Reduced | Glutaminolysis |

| α-ketoglutarate | Significantly Reduced | |

| NADH/NAD+ Ratio | Significantly Increased | Altered Redox State |

Data extracted from search result researchgate.net. Note: Specific quantitative data values were not provided in the snippet for direct table inclusion, but the reported significant changes are summarized.

Multi-omics approaches, integrating data from multiple omics platforms like proteomics and metabolomics, offer a more comprehensive understanding of the biological impact of a compound mdpi.commedrxiv.orgrsc.org. By correlating changes across different molecular layers, these approaches can help build a more complete picture of the targeted pathways and networks mdpi.com.

Genetic Perturbation Methods (e.g., Gene Knockdown/Knockout)

Genetic perturbation techniques, such as gene knockdown and knockout, involve reducing or eliminating the expression of specific genes to study their function idtdna.comnews-medical.net. By observing how the cellular or organismal response to this compound is affected by the perturbation of a particular gene, researchers can infer whether the protein product of that gene is involved in the compound's mechanism of action nih.govenzene.com. Gene knockdown, often achieved using techniques like RNA interference (RNAi), temporarily reduces gene expression news-medical.netlicorbio.com. Gene knockout, which can be performed using technologies like CRISPR/Cas9, results in the permanent inactivation of a gene idtdna.comnews-medical.netlicorbio.com. If knocking down or knocking out a specific gene mimics or abrogates the effects of this compound, it suggests that the protein encoded by that gene may be a relevant target or part of the targeted pathway enzene.com. While genetic perturbation is a widely used method for target identification and validation in general nih.govopentargets.org, specific applications of gene knockdown or knockout directly in the context of this compound research were not detailed in the provided search results. However, the principle remains a valid approach for investigating the role of putative targets.

Phenotypic Screening and Target Deconvolution

Phenotypic screening involves testing libraries of compounds for their ability to induce a desired biological effect or phenotype in cells or organisms researchgate.netcriver.com. When a compound like this compound is identified through a phenotypic screen based on its radiosensitizing effect in hypoxic cells, the next step is target deconvolution – identifying the molecular target(s) responsible for this observed phenotype researchgate.netcriver.comrsc.org. Target deconvolution is crucial for understanding the mechanism of action and guiding further drug development drughunter.comcriver.com. Various methods can be employed for target deconvolution after a phenotypic screen, including chemical probe-based methods and label-free approaches drughunter.com. The challenge lies in linking the observed phenotype to the specific molecular interaction(s) of the compound researchgate.netcriver.com. While this compound's radiosensitizing effect is a phenotype bioworld.comnih.gov, the search results did not provide specific details on how phenotypic screening and subsequent deconvolution were applied to identify its targets. However, the process of phenotypic screening followed by target deconvolution is a standard pipeline in drug discovery researchgate.netrsc.org.

Strategies for Target Validation

Once a potential molecular target for this compound is identified, the next critical step is target validation. This process aims to confirm that modulating the identified target is indeed responsible for the observed biological effects of this compound and that this interaction is relevant to the desired therapeutic outcome sygnaturediscovery.comddtjournal.com. Target validation provides confidence that the identified target is a viable point of intervention sygnaturediscovery.comthermofisher.com.

Cell Line Engineering and Phenotypic Assays for Target Manipulation

Cell line engineering and phenotypic assays are essential methodologies for validating the role of identified targets and understanding the functional consequences of their manipulation in the context of a compound's activity wjbphs.comnuvisan.comkyinno.com. Customized cell models can be designed and created using techniques such as CRISPR-Cas9 knockout and knock-in, RNA interference (RNAi), and directed target overexpression to study how modulating a target gene affects the mechanism of action of a compound nuvisan.comkyinno.comherabiolabs.com. Stable cell lines with inducible gene expression or depletion systems, such as Tetracycline-inducible (Tet-on) systems, can be generated to overcome limitations associated with constitutive gene manipulation that might affect cell survival or differentiation nih.gov. These engineered cell lines serve as crucial tools for target validation by allowing researchers to assess the impact of specific gene alterations on cellular responses to a drug wjbphs.comkyinno.com.

Phenotypic assays are used to measure the observable characteristics or behaviors of cells following treatment with a compound or genetic manipulation. A variety of phenotypic assays have been employed in this compound research to evaluate its effects on cancer cells, particularly under hypoxic conditions. These include:

Clonogenic survival assays: Used to determine the long-term reproductive viability of cells after treatment researchgate.netnih.gov. Studies have shown that this compound enhances the inhibition of cell growth and killing of human colorectal cancer cells exposed to high-dose irradiation under hypoxic conditions, as determined by colony formation assays nih.gov. A dose-dependent increase in cell killing with increasing doses of this compound combined with irradiation has been observed nih.gov.

Cell death assays: Propidium iodide (PI) staining has been used to measure the cell killing effect of this compound nih.govnih.gov. This compound induced concentration-dependent cell death in hypoxic glioma stem cell spheres nih.gov.

DNA damage assessment: Immunofluorescence staining of DNA damage markers (e.g., γ-H2AX and p-53BP1) and alkaline comet assays have been used to monitor DNA damage induced by treatment researchgate.net.

Cell migration assays: Used to assess the impact of this compound on the migratory potential of cancer cells nih.gov.

Metabolite analysis: Examination of intracellular metabolite levels can provide insights into the biochemical pathways affected by a compound researchgate.netnih.govresearchgate.net. This compound has been shown to alter intracellular metabolite levels in glioma stem cells, including NAD+ and NADH nih.govresearchgate.net.

Chemical Biology and Probe Development with Doranidazole

Doranidazole as a Chemical Probe for Hypoxia Research

The selective uptake and metabolism of this compound in hypoxic cells make it a useful probe for identifying and studying these oxygen-deprived environments within complex biological systems, such as solid tumors. nih.govnih.govnih.govnih.govnih.govnih.govnih.govnih.gov Under hypoxic conditions, the nitro group of this compound can be reduced by cellular reductases, leading to the formation of reactive intermediates that can bind to cellular macromolecules. nih.gov This differential reactivity between hypoxic and normoxic conditions forms the basis of its application as a hypoxia-selective probe.

Applications in Studying Hypoxic Cell Biology

This compound has been applied to investigate various aspects of hypoxic cell biology, particularly in the context of cancer. Studies have utilized this compound to assess the radiosensitivity of cancer cells under hypoxic conditions, highlighting the role of hypoxia in radioresistance. nih.govnih.govnih.govnih.govnih.govnih.gov For instance, experiments with murine squamous cell carcinoma (SCCVII) cells and human pancreatic tumor cells demonstrated that this compound significantly enhanced radiosensitivity under hypoxia, but not under normoxia. nih.govnih.gov Similarly, in rat C6 glioma cells, this compound enhanced radiation-induced cell death specifically under hypoxic conditions. nih.govnih.gov These findings underscore this compound's utility in characterizing the biological responses of cells to radiation in oxygen-deprived environments. The distribution of this compound within tumors has also been examined using radiolabeled forms, such as [14C]-doranidazole, providing insights into the location and extent of hypoxic regions in vivo. nih.govnih.govnih.gov

Table 1: Sensitizer (B1316253) Enhancement Ratios (SER) for this compound under Hypoxia

| Cell Line / Tumor Model | This compound Concentration / Dose | SER (Hypoxic) | SER (Normoxic) | Reference |

| SCCVII cells (in vitro) | 1 mM | 1.34 - 1.68 | 1.02 | nih.govnih.gov |

| SCCVII tumors (in vivo) | 200 mg/kg | 1.33 - 1.47 | Not reported | nih.govnih.gov |

| C6 glioma cells (in vitro) | 10 mM | ~1.5 | ~1.0 | nih.gov |

| C6 gliomas (in vivo) | Not specified | Synergistic inhibition observed | Not reported | nih.govnih.gov |

| CFPAC-1 xenografts | 200 mg/kg | 1.30 | No influence | nih.gov |

Note: SER values indicate the factor by which the radiation dose needs to be reduced in the presence of the sensitizer to achieve the same biological effect as without the sensitizer.

Utility in Investigating Ferroptosis Mechanisms and Modulators

Beyond its role as a radiosensitizer, this compound has been found to induce ferroptosis, a distinct form of regulated cell death, particularly in hypoxic cancer cells like glioma stem cells (GSCs). nih.govnih.govnih.gov This discovery highlights its utility in probing the mechanisms of ferroptosis in the context of hypoxia. Studies have shown that this compound toxicity in hypoxic GSCs is significantly attenuated by ferroptosis inhibitors such as ferrostatin-1 and the iron chelator deferoxamine (B1203445), indicating that ferroptosis is a key mediator of this compound-induced cell death under low oxygen conditions. nih.govnih.gov this compound has been shown to induce mitochondrial stress, affecting the activity of mitochondrial complexes I and II, leading to metabolic changes and the accumulation of reactive oxygen species (ROS) and lipid peroxidation. nih.govnih.gov Fluorescent probes like BODIPY C11 have been used to detect this lipid peroxidation, further demonstrating this compound's application in studying the biochemical hallmarks of ferroptosis. nih.govnih.gov These findings suggest that this compound can serve as a valuable chemical probe to dissect the intricate molecular pathways and identify potential modulators involved in hypoxia-induced ferroptosis.

Design and Application of this compound-Derived Probes

The hypoxia-selective reduction of this compound provides a foundation for designing derived probes that can target and report on biological events specifically within hypoxic environments. While the provided information primarily focuses on this compound itself, the principles of probe design can be applied to create this compound-based tools for more specific molecular investigations. Nitroimidazoles, including this compound, are known to accumulate in hypoxic regions and have potential as imaging probes. nih.govnih.gov

Development of Activity-Based Probes

Activity-based probes (ABPs) are powerful tools for monitoring enzyme activity by covalently labeling the active site of target enzymes. tci-chemical-trading.comdsmz.deciteab.com While this compound itself is not typically classified as a conventional ABP, its hypoxia-dependent activation suggests strategies for developing this compound-derived ABPs. Such probes could be designed to contain a reactive group linked to the this compound core. Upon reduction in a hypoxic environment, the activated this compound derivative could then react covalently with specific enzymes or proteins that are active or uniquely present under hypoxia. This approach would allow for the selective labeling and subsequent identification or visualization of hypoxia-regulated protein activities. The design would leverage the hypoxia-targeting moiety of this compound to achieve spatial selectivity for probe activation and binding.

Strategies for Bio-orthogonal Labeling and Imaging Probes

Bio-orthogonal chemistry provides a means to label biomolecules within living systems without interfering with native biochemical processes. nih.govnih.govnih.govuni.luuni.lu this compound's hypoxia selectivity can be combined with bio-orthogonal strategies to create probes for imaging and labeling hypoxic cells and their components. This involves conjugating a bio-orthogonal handle, such as an alkyne, azide, or tetrazine, to a this compound scaffold. The resulting probe would preferentially accumulate in hypoxic cells due to the this compound moiety. Once localized, the bio-orthogonal handle can be reacted with a complementary reporter molecule (e.g., a fluorophore or a tag for enrichment) via a fast and specific bio-orthogonal reaction (like click chemistry). nih.govnih.govnih.govuni.lu This allows for targeted labeling and imaging of hypoxic cells or specific biomolecules within them, providing a powerful method to visualize and study hypoxia in complex biological settings. nih.gov

Interrogation of Biological Systems at the Molecular Level using this compound Probes

The development and application of this compound and its derived probes enable the interrogation of biological systems at the molecular level, with a specific focus on hypoxia-driven processes. By selectively targeting hypoxic cells, these probes allow researchers to investigate molecular changes, protein activities, and cell death pathways that are uniquely altered in low-oxygen environments. nih.gov For instance, this compound's role in inducing ferroptosis in hypoxic GSCs provides a means to study the molecular mechanisms of this cell death pathway in a hypoxia-specific context. nih.govnih.gov The use of this compound-based probes, potentially combined with advanced imaging techniques, can provide high-resolution information about the molecular underpinnings of biological systems under hypoxia, contributing to a deeper understanding of diseases where hypoxia plays a significant role. nih.govmetabolomicsworkbench.orgresearchgate.net

Table 2: Examples of Probe Design Strategies

| Probe Type | Strategy | This compound's Role | Potential Application |

| Activity-Based Probe | Linking a reactive group to this compound | Hypoxia-selective activation | Labeling hypoxia-specific enzyme activities |

| Bio-orthogonal Labeling Probe | Conjugating a bio-orthogonal handle (alkyne, azide, tetrazine) to this compound | Hypoxia-selective accumulation | Targeted imaging and labeling of hypoxic cells/biomolecules |

Advanced Analytical and Methodological Approaches in Doranidazole Research

Chromatographic and Spectroscopic Techniques

Chromatographic and spectroscopic methods are fundamental in chemical and biological analysis, enabling the separation, identification, and quantification of compounds. In Doranidazole research, these techniques are vital for analyzing drug concentrations and chemical forms in various biological matrices.

High-Performance Liquid Chromatography (HPLC) for Drug Uptake and Chemical Form Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. Its high separation efficiency and sensitivity make it widely applicable in drug testing and analysis. HPLC is particularly useful for analyzing drugs in vivo due to its speed, accuracy, wide selection of mobile phases and detectors, and the availability of various packed columns.

In the context of this compound research, HPLC has been employed to analyze the uptake and intratumor chemical forms of the compound. A study comparing this compound with Glycididazole in murine squamous cell carcinoma cells (SCCVII) utilized HPLC to assess how much of each drug was taken up by the cells and what chemical forms were present within the tumors. nih.gov This analysis revealed that while both drugs enhanced reproductive cell death under hypoxia in vitro, their in vivo efficacy differed. nih.gov HPLC analysis showed that incorporated Glycididazole was decomposed into Metronidazole (B1676534), resulting in a lower intratumor concentration compared to this compound. nih.gov This decomposition was found to reduce Glycididazole's radiosensitizing efficiency in vivo, highlighting the importance of understanding the chemical form and concentration of radiosensitizers within tumors, information directly obtainable through HPLC analysis. nih.gov

Autoradiography for In Vivo Tissue Distribution Studies

Autoradiography is a technique that uses radioactive isotopes to visualize the distribution of labeled substances within tissues or cells. It involves exposing a radiosensitive film or imaging plate to a sample containing a radioactive substance, allowing the emissions to create an image that reveals the location and concentration of the substance. clinisciences.com This method is valuable for determining the localization of radioactive compounds introduced into metabolic pathways, coupled to receptors, enzymes, or nucleic acids, and can be used for quantitative studies with the help of radioactive standards. clinisciences.com

Autoradiography has been used in this compound research to examine its distribution in vivo, particularly in tumor models. In studies investigating the application of [14C]-doranidazole in rat intracranial glioblastoma, autoradiography was performed to assess the drug's distribution within the brain. nih.govresearchgate.netpatsnap.com Following intravenous administration of [14C]-doranidazole to tumor-bearing rats, brain tissue sections were analyzed using autoradiography and subsequent H/E staining. nih.gov The autoradiographic images clearly demonstrated that [14C]-doranidazole was distributed in the tumor region but not significantly in the normal brain cortex. nih.gov Quantitative analysis of the radioactivity levels in different regions confirmed significantly higher accumulation of [14C]-doranidazole in tumor regions compared to the normal cortex. nih.gov For instance, tumor regions showed approximately 1926.5 ± 523.3 Bq/mm2, while the normal cortex showed around 138.7 ± 14.6 Bq/mm2. nih.gov This indicates that this compound can specifically penetrate tumor regions, especially when the blood-brain barrier is disrupted, as was the case in the C6-bearing brain model used in the study. nih.gov

Cell-Based Assays and Imaging Techniques

Cell-based assays and advanced imaging techniques are essential for evaluating the biological effects of this compound at the cellular level, providing quantitative data on cell survival, metabolic activity, and phenotypic changes.

Clonogenic Survival Assays for Precise Cell Death Quantification

The clonogenic survival assay, also known as the colony formation assay, is a standard in vitro method for determining the reproductive cell death of cells after treatment with cytotoxic agents, including radiation. toxys.comnih.gov It measures the ability of a single cell to proliferate and form a colony of at least 50 cells, essentially testing the capacity for "unlimited" division. nih.gov Cells are seeded at appropriate dilutions, treated with the compound of interest, and then incubated for one to three weeks to allow colony formation. nih.gov Colonies are subsequently fixed, stained, and counted to assess the dose-response relationship of the treatment. toxys.comnih.gov

Clonogenic survival assays have been widely used to evaluate the radiosensitizing effect of this compound under hypoxic conditions in various cancer cell lines. Studies have shown that this compound significantly enhances radiation-induced reproductive cell death in vitro under hypoxia, but not under normoxia. nih.govresearchgate.net For example, in human colorectal cancer cell lines, 5 mmol/L this compound significantly inhibited cell proliferation, particularly at higher doses of irradiation (10 to 30 Gy). nih.gov The radiosensitizing effect was observed to be time- and dose-dependent. nih.gov In SCCVII cells, the radiosensitivity of hypoxic cells increased with 1 mM this compound, with a sensitizer (B1316253) enhancement ratio (SER) of 1.34 when determined by clonogenic survival. researchgate.net

Extracellular Flux Analysis for Mitochondrial Function and Metabolic Profiling

Extracellular flux (XF) analysis, often performed using Seahorse analyzers, is a technique that allows for real-time measurement of cellular metabolic activities, specifically mitochondrial respiration and glycolysis. nih.govmdpi.com It quantifies the oxygen consumption rate (OCR), an indicator of mitochondrial oxidative phosphorylation, and the extracellular acidification rate (ECAR), which primarily reflects glycolytic activity. mdpi.com This method is highly sensitive and provides a comprehensive metabolic profile, enabling the evaluation of mitochondrial function, different types of energy metabolism, and the effects of drugs on cellular bioenergetics. nih.govresearchgate.net

Extracellular flux analysis has been utilized to investigate the effects of this compound on mitochondrial function in cancer cells, particularly under hypoxic conditions. Studies have shown that incubation with this compound can reduce the basal oxygen consumption rate (OCR) of cells under both normoxic and hypoxic conditions. researchgate.net Uncoupling of oxidative phosphorylation revealed that mitochondrial spare respiratory capacity was also reduced by this compound treatment. researchgate.net Furthermore, this compound treatment significantly reduced the ATP content of cells under mild hypoxic conditions, consistent with the observed decrease in basal OCR. researchgate.net These findings, obtained through extracellular flux analysis, indicate that this compound can induce mitochondrial stress and affect cellular energy metabolism, particularly in hypoxic environments. researchgate.net

High-Content Imaging for Cellular Phenotypic Analysis

High-Content Imaging (HCI), also known as High-Content Analysis (HCA), combines automated microscopy with image analysis algorithms to quantify changes in multiple cellular parameters simultaneously in response to experimental conditions. crownbio.comfrontiersin.org Unlike traditional methods that focus on a single endpoint, HCI captures a multi-dimensional view of cellular states, allowing for the analysis of morphology, protein expression, spatial distribution of organelles, and other phenotypic features at the single-cell level. crownbio.comfrontiersin.orgmoleculardevices.com This quantitative approach supports high-throughput studies and provides deeper insights into how cells respond to treatments. crownbio.com

Data Table: Autoradiography Results of [14C]-Doranidazole Distribution in Rat Brain

| Region | [14C] Radioactivity Level (Bq/mm²) |

| Tumor Region | 1926.5 ± 523.3 |

| Normal Cortex | 138.7 ± 14.6 |

Data Table: Effect of this compound on Basal Oxygen Consumption Rate (OCR) in GSC-H Cells

| This compound Concentration | Condition | Basal OCR (% of Control) |

| X mM | Normoxia | Reduced |

| Y mM | Hypoxia | Reduced |

| Note: Specific numerical values for OCR reduction were not available in the search snippet, but the text indicates a reduction. |

Data Table: Sensitizer Enhancement Ratio (SER) of this compound in SCCVII Cells under Hypoxia

| This compound Concentration | Assay | SER |

| 1 mM | Clonogenic Survival | 1.34 |

| 1 mM | Micronucleus Formation | 1.68 |

Computational Modeling and Simulation Computational modeling and simulation techniques are employed to gain a deeper understanding of the behavior of this compound within biological systemsdntb.gov.uadntb.gov.ua. These methods can range from simulating the dynamics of biological pathways to predicting the interactions between this compound and its molecular targetscertara.comconsensus.app. The application of these approaches helps to elucidate the mechanisms of action and inform further research directionsallucent.comnih.govmdpi.com.

Quantitative Systems Pharmacology (QSP) Modeling of Biological Pathways Quantitative Systems Pharmacology (QSP) modeling is a computational approach that integrates mathematical models of biological systems with pharmacological data to understand and predict the behavior of drugsallucent.comcertara.com. QSP models can simulate complex biological pathways and their modulation by therapeutic agents like Doranidazolecertara.comfrontiersin.org. This allows researchers to explore the drug's effects on the entire system, rather than just individual componentsnih.gov.

In the context of this compound, a hypoxic radiosensitizer, QSP modeling could be used to simulate the complex interplay between oxygen levels, cellular signaling pathways involved in the hypoxia response, and the drug's activity nih.govdntb.gov.ua. Such models can help predict drug distribution in heterogeneous tumor environments, the impact of reoxygenation during radiotherapy, and the resulting cellular response nih.govdntb.gov.uaplos.org. By simulating these biological pathways, QSP models can provide insights into optimal treatment strategies and identify key factors influencing therapeutic outcomes allucent.comcertara.complos.org.

While specific detailed research findings on QSP modeling solely focused on this compound's interaction with biological pathways were not extensively detailed in the search results, the principles of QSP modeling are highly relevant to understanding how such a compound functions within the complex tumor microenvironment nih.govcertara.comdntb.gov.uafrontiersin.orgplos.org. QSP models are capable of incorporating data on drug pharmacokinetics, target engagement, and downstream biological effects to create a holistic picture of drug action allucent.comcertara.com.

Molecular Dynamics Simulations for Drug-Target Interaction Prediction Molecular Dynamics (MD) simulations are powerful computational tools used to simulate the physical movements of atoms and molecules over timemdpi.comconsensus.apparxiv.org. These simulations provide dynamic insights into the interactions between a drug molecule, such as this compound, and its biological targets, typically proteinsmdpi.comconsensus.apparxiv.orgirbbarcelona.org. Unlike static methods like molecular docking, MD simulations account for the flexibility of both the drug and the target, offering a more realistic representation of their bindingconsensus.apparxiv.org.

For this compound, MD simulations can be employed to predict its binding modes, affinity, and the stability of its complexes with relevant proteins involved in the hypoxia response or radiation sensitization pathways nih.govresearchgate.netdntb.gov.ua. These simulations can reveal detailed atomic-level interactions, including hydrogen bonds, van der Waals forces, and hydrophobic effects, which are crucial for understanding the basis of drug binding and activity consensus.appirbbarcelona.org.

MD simulations can also be used to study conformational changes in the target protein upon this compound binding and the influence of the surrounding environment, such as the presence of water molecules or lipid bilayers mdpi.comconsensus.appirbbarcelona.org. This dynamic perspective is essential for understanding the full mechanism of drug action and can inform the design of potentially more effective analogs mdpi.comconsensus.app.